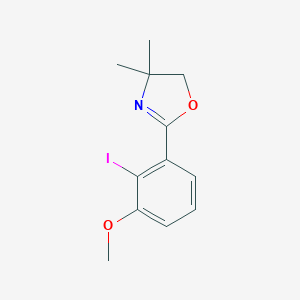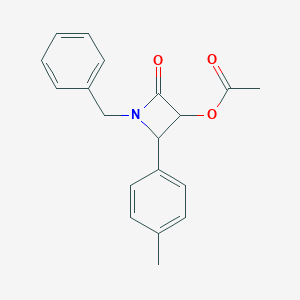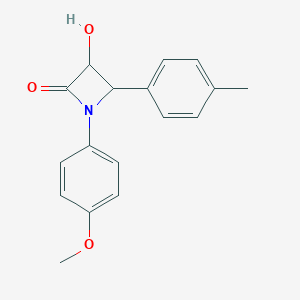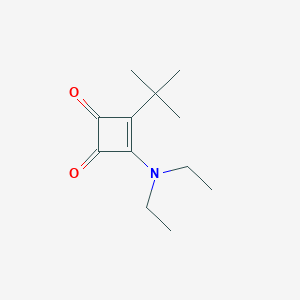![molecular formula C22H16N4O3S B303447 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid, also known as ODIBA, is a synthetic compound that has been widely studied for its potential therapeutic applications. ODIBA has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has also been shown to inhibit the activity of HDAC6, an enzyme involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to contribute to inflammation. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid is that it has been extensively studied for its potential therapeutic applications, making it a promising candidate for the development of new drugs. However, one limitation of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.
Direcciones Futuras
There are a number of future directions for research on 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid. One area of research is to further elucidate its mechanism of action, which may help to identify new targets for drug development. Another area of research is to investigate the potential of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid for the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, research could focus on developing new derivatives of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid with improved pharmacological properties.
Métodos De Síntesis
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-amino benzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with sodium azide to form 2-azidobenzoic acid. The final step involves the reaction of 2-azidobenzoic acid with 5-oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl diazonium chloride to form 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid.
Aplicaciones Científicas De Investigación
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
Nombre del producto |
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid |
|---|---|
Fórmula molecular |
C22H16N4O3S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-[(5-oxo-1,3-diphenyl-2-sulfanylideneimidazolidin-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C22H16N4O3S/c27-20-19(24-23-18-14-8-7-13-17(18)21(28)29)25(15-9-3-1-4-10-15)22(30)26(20)16-11-5-2-6-12-16/h1-14,19H,(H,28,29) |
Clave InChI |
WQGIOSWMNJENAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C(=O)N(C2=S)C3=CC=CC=C3)N=NC4=CC=CC=C4C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N2C(C(=O)N(C2=S)C3=CC=CC=C3)N=NC4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)